molecular formula C24H21F3N6O B1669271 cmpd101

cmpd101

Cat. No.: B1669271
M. Wt: 466.5 g/mol
InChI Key: WFOVEDJTASPCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

CMPD101, also known as “3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide” or “Compound 101”, is a potent and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK3 .

Target of Action

This compound primarily targets GRK2 and GRK3, with IC50 values of 18 nM and 5.4 nM respectively . It exhibits less selectivity against GRK1, GRK5, ROCK-2, and PKCα . GRKs play a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

Mode of Action

This compound interacts with its targets, GRK2 and GRK3, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent desensitization of GPCRs . In particular, this compound has been shown to reduce DAMGO-induced desensitization and internalization of μ-opioid receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GPCR signaling pathway. By inhibiting GRK2 and GRK3, this compound prevents the desensitization of GPCRs, thereby prolonging and enhancing the signaling of these receptors .

Pharmacokinetics

It is known to be a membrane-permeable small molecule , suggesting that it can readily cross cell membranes and reach its intracellular targets.

Result of Action

The inhibition of GRK2 and GRK3 by this compound results in prolonged GPCR signaling. This can lead to enhanced cellular responses to stimuli that activate GPCRs. For example, this compound has been shown to prevent the desensitization and internalization of μ-opioid receptors, potentially enhancing the analgesic effects of opioid drugs .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CMPD101 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the synthesis of a triazole ring, which is a key component of this compound.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance the selectivity and potency of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

CMPD101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .

Comparison with Similar Compounds

CMPD101 is unique in its high selectivity and potency for GRK2 and GRK3 compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity for both GRK2 and GRK3, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOVEDJTASPCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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